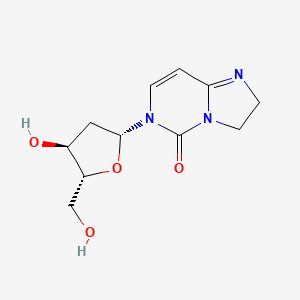

3,N4-Ethano-2'-deoxycytidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

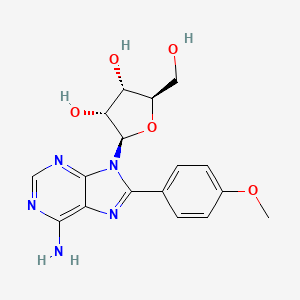

3,N4-Ethano-2’-deoxycytidine is a modified nucleoside that is formed by the alkylation of 2’-deoxycytidine. This compound is known for its role in DNA damage and mutagenesis, often resulting from exposure to certain chemicals like N,N’-bis(2-chloroethyl)-N-nitrosourea (BCNU). The formation of 3,N4-Ethano-2’-deoxycytidine can lead to the disruption of normal DNA replication and transcription processes, making it a subject of interest in the fields of toxicology and cancer research .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3,N4-Ethano-2’-deoxycytidine typically involves the alkylation of 2’-deoxycytidine with N,N’-bis(2-chloroethyl)-N-nitrosourea (BCNU). The reaction proceeds through the formation of an intermediate that cyclizes to form the ethano adduct. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained .

Industrial Production Methods

This involves incorporating the modified nucleoside into oligodeoxynucleotides by omitting the capping procedure immediately after inserting the lesion .

Análisis De Reacciones Químicas

Types of Reactions

3,N4-Ethano-2’-deoxycytidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under certain conditions, leading to the formation of different oxidation products.

Reduction: Reduction reactions can also occur, although they are less common.

Substitution: The ethano group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in the reactions of 3,N4-Ethano-2’-deoxycytidine include acetic anhydride, which is used in the capping step of DNA synthesis. The compound is sensitive to acetic anhydride, leading to the formation of multiple oligomeric products .

Major Products Formed

The major products formed from the reactions of 3,N4-Ethano-2’-deoxycytidine include acetylated and ring-opened derivatives. These products are often characterized using techniques such as electrospray mass spectrometry and collision-induced dissociation experiments .

Aplicaciones Científicas De Investigación

3,N4-Ethano-2’-deoxycytidine has several scientific research applications, including:

Chemistry: The compound is used to study the effects of DNA alkylation and the formation of DNA adducts.

Biology: It is used to investigate the mechanisms of DNA damage and repair, particularly in the context of mutagenesis and carcinogenesis.

Medicine: The compound is studied for its potential role in cancer therapy, particularly in understanding the mechanisms of action of alkylating agents like BCNU.

Mecanismo De Acción

The mechanism of action of 3,N4-Ethano-2’-deoxycytidine involves its incorporation into DNA, where it forms a blocking lesion that disrupts normal DNA replication and transcription. The compound can cause miscoding during DNA synthesis, leading to mutations. The molecular targets of 3,N4-Ethano-2’-deoxycytidine include DNA polymerases, which incorporate the modified nucleoside into the DNA strand .

Comparación Con Compuestos Similares

Similar Compounds

Etheno-2’-deoxycytidine: Another exocyclic DNA adduct formed by the reaction of DNA with lipid peroxidation products and vinyl chloride metabolites.

2’-Deoxycytidine: The unmodified nucleoside that serves as the precursor for the formation of 3,N4-Ethano-2’-deoxycytidine.

Uniqueness

3,N4-Ethano-2’-deoxycytidine is unique in its ability to form stable adducts with DNA, leading to significant disruptions in DNA replication and transcription. This makes it a valuable tool for studying the effects of DNA damage and the mechanisms of mutagenesis .

Propiedades

Número CAS |

76495-80-2 |

|---|---|

Fórmula molecular |

C11H15N3O4 |

Peso molecular |

253.25 g/mol |

Nombre IUPAC |

6-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,3-dihydroimidazo[1,2-c]pyrimidin-5-one |

InChI |

InChI=1S/C11H15N3O4/c15-6-8-7(16)5-10(18-8)14-3-1-9-12-2-4-13(9)11(14)17/h1,3,7-8,10,15-16H,2,4-6H2/t7-,8+,10+/m0/s1 |

Clave InChI |

KWPGIQIGXCZEFG-QXFUBDJGSA-N |

SMILES isomérico |

C1CN2C(=N1)C=CN(C2=O)[C@H]3C[C@@H]([C@H](O3)CO)O |

SMILES canónico |

C1CN2C(=N1)C=CN(C2=O)C3CC(C(O3)CO)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(4-Methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7-diamine](/img/structure/B12926982.png)

![4-[2-(2-Bromophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]aniline](/img/structure/B12927009.png)